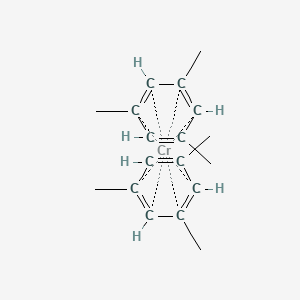
Chromium;1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium;1,3,5-trimethylbenzene, also known as bis(η^6-1,3,5-trimethylbenzene) chromium, is an organometallic compound with the formula C_18H_24Cr. This compound consists of a chromium atom coordinated to two 1,3,5-trimethylbenzene ligands. It is a derivative of benzene with three methyl substituents positioned symmetrically around the ring. The compound is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Transalkylation of Xylene: This method involves the transalkylation of xylene over a solid acid catalyst to produce 1,3,5-trimethylbenzene.
Trimerization of Propyne: Although impractical, this method involves the trimerization of propyne using an acid catalyst, yielding a mixture of 1,3,5- and 1,2,4-trimethylbenzenes.
Aldol Condensation of Acetone: This method involves the trimerization of acetone via aldol condensation, catalyzed and dehydrated by sulfuric acid.
Industrial Production Methods
The industrial production of 1,3,5-trimethylbenzene typically involves the transalkylation of xylene due to its efficiency and scalability. This method is preferred for large-scale production as it provides a high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethylbenzene undergoes various chemical reactions, including:
Oxidation: Oxidation of 1,3,5-trimethylbenzene with nitric acid yields trimesic acid (C_6H_3(COOH)_3).
Bromination: Bromination of 1,3,5-trimethylbenzene occurs readily, giving mesityl bromide.
Ligand Formation: 1,3,5-Trimethylbenzene acts as a ligand in organometallic chemistry, forming complexes such as (η^6-C_6H_3Me_3)Mo(CO)_3.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, manganese dioxide, trifluoroperacetic acid.
Brominating Agents: Bromine.
Catalysts: Acid catalysts for trimerization and transalkylation reactions.
Major Products
Trimesic Acid: Formed from oxidation with nitric acid.
3,5-Dimethyl Benzaldehyde: Formed from oxidation with manganese dioxide.
Mesityl Bromide: Formed from bromination.
Applications De Recherche Scientifique
1,3,5-Trimethylbenzene has several scientific research applications:
Combustion Studies: It is used as a model compound to study the combustion properties of aromatic hydrocarbons.
Organometallic Chemistry: It serves as a ligand in the formation of organometallic complexes, which are studied for their catalytic properties.
Environmental Chemistry: Its atmospheric oxidation mechanisms are studied to understand its role in the formation of secondary organic aerosols and tropospheric ozone.
Mécanisme D'action
The mechanism of action of 1,3,5-trimethylbenzene primarily involves its interaction with atmospheric oxidants. The compound undergoes oxidation initiated by hydroxyl radicals, leading to the formation of bicyclic peroxy radicals. These radicals further react with nitrogen oxides or other peroxy radicals, resulting in the formation of secondary organic aerosols and tropospheric ozone .
Comparaison Avec Des Composés Similaires
1,3,5-Trimethylbenzene can be compared with its isomers and other similar compounds:
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with different methyl group positions.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with different methyl group positions.
Toluene: A simpler aromatic hydrocarbon with one methyl group.
Uniqueness: : 1,3,5-Trimethylbenzene is unique due to its symmetrical structure, which influences its chemical reactivity and physical properties. Its symmetrical arrangement of methyl groups makes it a valuable ligand in organometallic chemistry and a useful model compound in combustion studies .
Propriétés
Formule moléculaire |
C18H24Cr |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
chromium;1,3,5-trimethylbenzene |
InChI |
InChI=1S/2C9H12.Cr/c2*1-7-4-8(2)6-9(3)5-7;/h2*4-6H,1-3H3; |
Clé InChI |
VNUURTHNRXVNCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


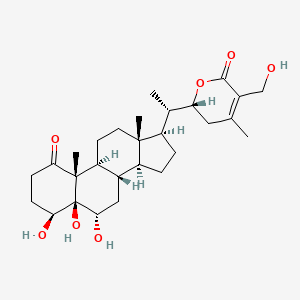
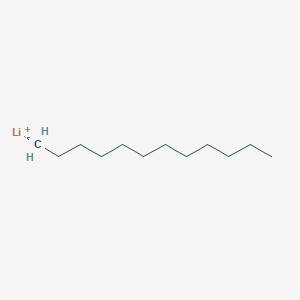

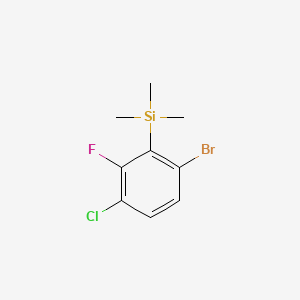
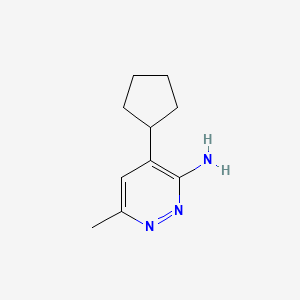
![(2E)-2-[(2Z)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B14758319.png)

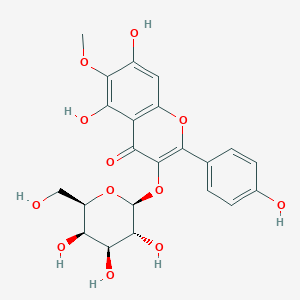
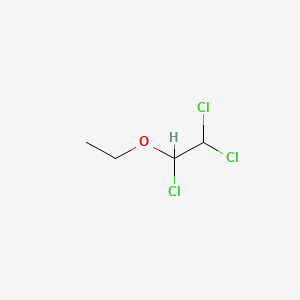
![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14758347.png)
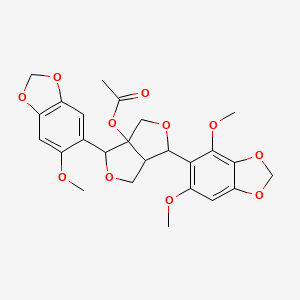
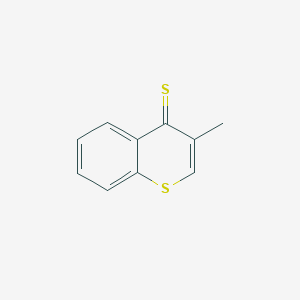
![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)

